molecular formula C11H11BrO B1278511 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 87779-78-0

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1278511
CAS No.: 87779-78-0
M. Wt: 239.11 g/mol
InChI Key: BBLCBJCONMZHBE-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,9-tetrahydro-5H-benzo: 7annulen-5-one is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is a brominated derivative of tetrahydrobenzoannulene, characterized by a bromine atom at the third position and a ketone group at the fifth position of the benzoannulene ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the bromination process and prevent over-bromination .

Industrial Production Methods:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the ketone group. The bromine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it particularly useful in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives .

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLCBJCONMZHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442494
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87779-78-0
Record name 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Synthesis routes and methods I

Procedure details

A 3-neck 250 mL flask fitted with a condenser was charged with aluminum trichloride (45.0 g, 337 mmol) which was then heated to 75° C. under nitrogen. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one (20.0 g, 125 mmol) was added slowly dropwise via additional funnel. After complete addition, a dark brown slurry was formed. After stirring for 20 min, bromine (8.36 ml, 162 mmol) was added dropwise very slowly at 75° C., and the reaction mixture was stirred at 75° C. for an additional 20 min. The hot mixture was slowly poured into 400 g of ice and 30 mL of concentrated HCl. The resulting mixture was stirred for 30 min, then extracted with diethyl ether (3×400 mL). The ethereal extract was concentrated and the residue was purified using silica gel column chromatography (hexanes-10% EtOAc) to afford 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (8.3 g, 28%). 1H NMR (500 MHz, chloroform-d) δ 7.86 (d, J=2.1 Hz, 1H), 7.54 (dd, J=8.2, 2.1 Hz, 1H), 7.10 (d, J=8.2 Hz, 1H), 2.94-2.88 (m, 2H), 2.80-2.72 (m, 2H), 1.94-1.80 (m, 4H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
8.36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (8 g, 50 mmol) was added to a flask containing AlCl3 (16.6 g, 125 mmol) dropwise under N2 and the mixture was stirred at r.t. for 30 minutes, and then Br2 (3 mL, 60 mmol) was added dropwise and the mixture was heated to 80° C. for another 5 minutes. Then the mixture was poured into a mixture of conc. HCl (20 mL) and ice (200 g) and stirred for 10 minutes. Then the mixture was extracted with MTBE and the organic layer was washed with aq. NaHCO3 and brine, dried, filtered and concentrated. The residue was purified by silica gel chromatography to give 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (6 g, crude) and 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (4 g, crude), which were used for next step directly.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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